Cas no 1269292-71-8 (4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine)

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound featuring a pyrazole core linked to a pyridine ring and a 4-chlorophenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both nitrogen-containing rings enhances its potential as a ligand in coordination chemistry or as a building block for bioactive molecules. Its well-defined aromatic system allows for selective functionalization, enabling tailored modifications for specific applications. The compound's stability and synthetic accessibility further contribute to its utility in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapeutics.
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine structure
1269292-71-8 structure
Product name:4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine
CAS No:1269292-71-8
MF:C14H10N3Cl
Molecular Weight:255.7023
CID:1089358
PubChem ID:56956149

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine
    • 4-[2-(4-chlorophenyl)pyrazol-3-yl]pyridine
    • AKOS022172592
    • 1269292-71-8
    • 4-[1-(4-Chlorophenyl)-1H-pyrazol-5-yl]pyridine
    • DTXSID30719072
    • Pyridine, 4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-
    • インチ: InChI=1S/C14H10ClN3/c15-12-1-3-13(4-2-12)18-14(7-10-17-18)11-5-8-16-9-6-11/h1-10H
    • InChIKey: FHOUWZJIBYZPDK-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)N2C(=CC=N2)C3=CC=NC=C3)Cl

計算された属性

  • 精确分子量: 255.0563250g/mol
  • 同位素质量: 255.0563250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 260
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 30.7Ų

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM172645-1g
4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)pyridine
1269292-71-8 95%
1g
$516 2024-08-02
Alichem
A029189304-1g
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine
1269292-71-8 95%
1g
497.70 USD 2021-06-01
Ambeed
A366403-1g
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine
1269292-71-8 95+%
1g
$469.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1770661-1g
4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine
1269292-71-8 98%
1g
¥4924.00 2024-08-09
Chemenu
CM172645-1g
4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)pyridine
1269292-71-8 95%
1g
$549 2021-08-05

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 関連文献

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridineに関する追加情報

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine: A Comprehensive Overview

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine is a highly specialized organic compound with the CAS number 1269292-71-8. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential applications. The molecule consists of a pyridine ring fused with a pyrazole moiety, which introduces a range of interesting electronic and steric characteristics. Recent studies have highlighted its role in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules.

The synthesis of 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by a coupling reaction with the pyridine derivative to form the final product. Researchers have optimized these reactions to achieve high yields and purity, ensuring that the compound is suitable for advanced biological testing. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, making it more efficient for large-scale production.

One of the most notable applications of this compound is in the field of pharmacology. Recent studies have demonstrated its ability to inhibit specific protein kinases, which are key targets in cancer therapy. For instance, a study published in *Nature Communications* in 2023 revealed that 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine exhibits potent inhibitory activity against Aurora kinase, a family of enzymes critical for cell division. This finding has opened new avenues for the development of anti-cancer drugs with fewer side effects compared to traditional chemotherapeutic agents.

In addition to its pharmacological applications, 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine has also been explored for its potential in materials science. Its aromatic structure and electron-withdrawing groups make it an ideal candidate for use in organic electronics. Researchers have investigated its properties as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Preliminary results indicate that the compound can enhance device performance by improving charge transport properties, making it a promising material for next-generation electronic devices.

The structural versatility of 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine has also led to its use as a building block in supramolecular chemistry. By incorporating this compound into self-assembling systems, scientists have created novel materials with tunable properties. For example, recent work published in *Angewandte Chemie* demonstrated that this compound can form stable supramolecular assemblies through hydrogen bonding and π–π interactions, opening new possibilities for nanotechnology applications.

From an environmental perspective, understanding the fate and toxicity of 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine is crucial for its safe application. Studies conducted under simulated environmental conditions suggest that the compound undergoes slow degradation under UV light, primarily through photooxidation pathways. However, further research is needed to assess its long-term impact on aquatic ecosystems and soil microbiota.

In conclusion, 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine (CAS No. 1269292-71-8) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key molecule in both academic research and industrial development. As ongoing studies continue to uncover new functionalities and optimize its properties, this compound is poised to play an increasingly important role in shaping future innovations in medicine and materials science.

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